1-(azepan-1-yl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)ethanone
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Description
1-(azepan-1-yl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H23FN2O3S and its molecular weight is 414.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- Sequential Sulfonyl Migration for Diazepine Synthesis : An innovative approach demonstrated the sequential migration of sulfonyl groups through the synthesis of 1,4-diazepines from indoloazomethine ylides, highlighting the compound's utility in complex heterocyclic compound synthesis (Heo et al., 2020).
- Hydrogen Bonding in Enaminones : Research on enaminones related to the compound showcased detailed hydrogen bonding patterns, providing insights into molecular interactions critical for drug design and supramolecular chemistry (Balderson et al., 2007).
- Phosphine-Catalyzed Synthesis : A novel phosphine-catalyzed cyclization method was developed for constructing benzo[b]azepin-3-ones, emphasizing the compound's role in facilitating unique bond-forming reactions (Zhang et al., 2019).
Medicinal Chemistry and Pharmacology
- Anticonvulsant Potential : The compound's derivatives have been evaluated for anticonvulsant activities, indicating significant potential in developing new treatments for epilepsy and related disorders (Ahuja & Siddiqui, 2014).
- Antimicrobial and Anticancer Activities : Synthesis and evaluation of derivatives have shown potent antimicrobial and anticancer activities, underscoring the compound's versatility in drug development for various diseases (Nagamani et al., 2018).
Material Science and Nonlinear Optical Properties
- Polyphosphazenes with Nonlinear Optical Chromophores : Research into polyphosphazenes incorporating sulfonyl-based chromophores, including structures related to the compound, has advanced the development of materials with significant nonlinear optical properties, vital for photonic applications (Li et al., 2004).
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-(4-fluorophenyl)sulfonylindol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c23-17-9-11-18(12-10-17)29(27,28)21-15-25(20-8-4-3-7-19(20)21)16-22(26)24-13-5-1-2-6-14-24/h3-4,7-12,15H,1-2,5-6,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTLRQNLGOEPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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